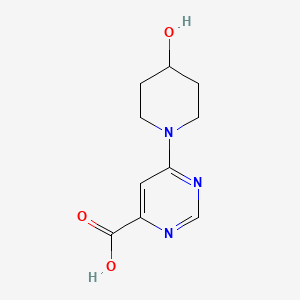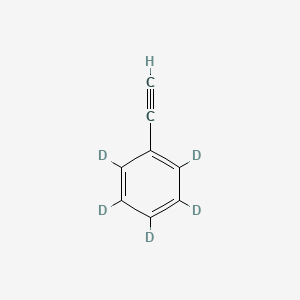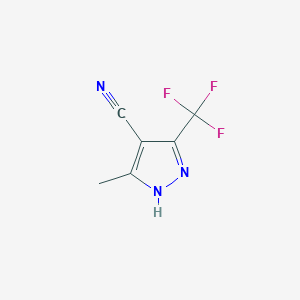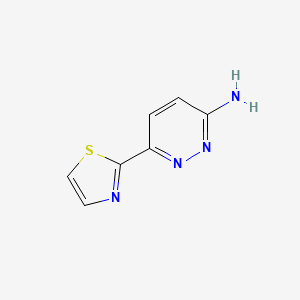
6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン
説明
“6-(1,3-Thiazol-2-yl)pyridazin-3-amine” is a compound that belongs to the group of azole heterocycles . It has a molecular formula of C7H6N4S and a molecular weight of 178.22 g/mol. Thiazoles, which this compound is a part of, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, has been achieved through various synthetic pathways . One such method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazoles, including “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
抗酸化作用
チアゾール誘導体は、その抗酸化作用で知られています。 それらはフリーラジカルを中和し、酸化ストレスを防止することができ、これは癌や心臓病などの慢性疾患の発症に関与する要因です 。 「6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン」の特定の構造は、フリーラジカルの消去における有効性について探求することができ、新しい抗酸化療法の開発に貢献する可能性があります。
抗菌および抗真菌作用
チアゾール環を持つ化合物は、抗菌剤および抗真菌剤の開発に使用されてきました 。 「6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン」のユニークな構造は、特に抗生物質耐性の高まりの中で、感染症の治療のための新しい経路を提供する可能性があります。 研究は、特定の微生物経路を標的とする新しい薬剤の開発におけるその応用に焦点を当てることができます。
抗癌作用
チアゾール誘導体は、抗癌療法における可能性を示してきました。 いくつかの化合物が合成され、ヒト腫瘍細胞株に対して細胞毒性を示すことが報告されています 。 「6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン」は、その抗腫瘍特性、特に癌細胞の増殖を阻害したり、アポトーシスを誘導したりする能力について調査することができます。
抗炎症作用
チアゾール化合物の抗炎症作用は、別の関心のある分野です。 それらは様々な炎症性経路に作用することができ、慢性炎症性疾患の治療の可能性を提供します 。 「6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン」に関する研究は、炎症を軽減するその有効性とその関節炎などの疾患の薬物における潜在的な用途に焦点を当てることができます。
神経保護作用
チアゾールは、神経保護作用について研究されており、これは神経変性疾患の治療に有益となる可能性があります 。 研究は、「6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン」が神経細胞の生存と機能にどのように影響するかを探求することができ、アルツハイマー病やパーキンソン病などの疾患の新しい治療法につながる可能性があります。
抗糖尿病作用
一部のチアゾール誘導体は、血糖値とインスリン感受性に影響を与えることにより、糖尿病の管理において有望な結果を示しています 。 この文脈における「6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン」の調査は、新しい抗糖尿病薬の開発につながる可能性があります。
降圧作用
チアゾール化合物は、高血圧の管理に不可欠な降圧作用と関連付けられています 。 「6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン」に関する研究は、その降圧剤としての可能性とその作用機序を理解することを目指すことができます。
肝保護作用
チアゾール誘導体の肝保護作用は、それらを肝臓疾患の治療の候補にしています 。 「6-(1,3-チアゾール-2-イル)ピリダジン-3-アミン」は、毒素や病気によって引き起こされる損傷から肝臓を保護する能力について研究することができ、肝臓保護薬の開発に貢献します。
作用機序
Target of Action
Thiazole derivatives, which include 6-(1,3-thiazol-2-yl)pyridazin-3-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
将来の方向性
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” and similar compounds could involve further exploration of these properties and potential applications.
生化学分析
Biochemical Properties
6-(1,3-Thiazol-2-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, potentially leading to enhanced antioxidant defenses .
Cellular Effects
The effects of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can upregulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 6-(1,3-Thiazol-2-yl)pyridazin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cell growth and proliferation. Furthermore, it can induce changes in gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to the gradual degradation of the compound, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biological pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
6-(1,3-Thiazol-2-yl)pyridazin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, potentially affecting overall cellular metabolism. These interactions underscore the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific tissues. Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localizations enable the compound to exert its effects on specific cellular processes, such as gene expression and energy metabolism .
特性
IUPAC Name |
6-(1,3-thiazol-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKOZMJPLUPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



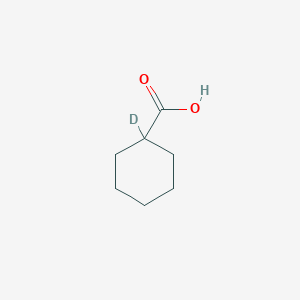
![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
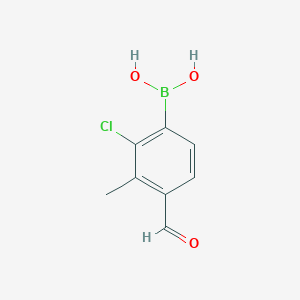
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
